Sodium 2-methylcyclopropylsulfinate

Description

Properties

Molecular Formula |

C4H7NaO2S |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

sodium;2-methylcyclopropane-1-sulfinate |

InChI |

InChI=1S/C4H8O2S.Na/c1-3-2-4(3)7(5)6;/h3-4H,2H2,1H3,(H,5,6);/q;+1/p-1 |

InChI Key |

KBIXSXFOEIXGQT-UHFFFAOYSA-M |

Canonical SMILES |

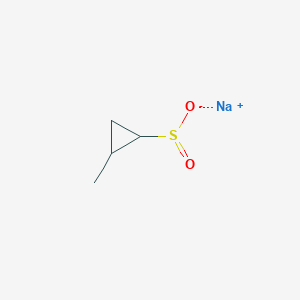

CC1CC1S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of sodium 2-methylcyclopropylsulfinate involves several steps and can be achieved through different synthetic routes. One common method includes the reaction of 2-methylcyclopropylsulfinic acid with sodium hydroxide, resulting in the formation of the sodium salt . The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the stability of the product. Industrial production methods may involve large-scale batch reactions with stringent quality control measures to maintain the purity and consistency of the compound .

Chemical Reactions Analysis

Sodium 2-methylcyclopropylsulfinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonates, which are useful intermediates in organic synthesis.

Substitution: This compound can participate in substitution reactions, where the sulfinate group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions include sulfonates, thiols, and substituted cyclopropyl compounds .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- Sodium 2-methylcyclopropylsulfinate serves as a reagent in forming carbon-sulfur bonds, crucial for synthesizing complex organic molecules. It acts as a nucleophile, facilitating various reactions such as sulfonylation and sulfenylation .

- Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Sulfonylation | Formation of sulfonyl compounds from electrophiles using sodium sulfinate |

| Sulfenylation | Generation of thiosulfinate intermediates in organic synthesis |

| Nucleophilic Substitution | Reacting with alkyl halides to produce corresponding sulfones |

2. Biological Studies:

- This compound is utilized in studying enzyme mechanisms and developing enzyme inhibitors. Its ability to modify active sites in enzymes makes it valuable for biochemical research.

- Case Study: A study demonstrated that this compound could inhibit specific enzyme pathways, providing insights into potential therapeutic targets for diseases involving dysregulated enzymatic activity.

3. Medicinal Chemistry:

- This compound is explored for its potential in drug development, particularly in synthesizing sulfonamide-based drugs known for their antibacterial properties .

- Table 2: Potential Medicinal Applications

| Application Area | Description |

|---|---|

| Antibacterial Agents | Sulfonamide derivatives synthesized from this compound exhibit antibacterial activity against various pathogens |

| Drug Development | Used as a building block for creating new therapeutic agents |

4. Industrial Applications:

- In the industrial sector, this compound is employed in producing agrochemicals and pharmaceuticals. Its utility in synthesizing compounds with biological activity makes it an essential reagent in chemical manufacturing.

Mechanism of Action

The mechanism of action of sodium 2-methylcyclopropylsulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile. In biological systems, it may interact with enzyme active sites, leading to inhibition or modification of enzyme activity .

Comparison with Similar Compounds

Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

Structural and Functional Differences :

- Functional Group : Sodium 2-methylcyclopropylsulfinate contains a sulfinate (-SO₂⁻) group, while Sodium 2-methylprop-2-ene-1-sulphonate features a sulfonate (-SO₃⁻) group. Sulfinates are less oxidized than sulfonates, making them more nucleophilic and reactive in substitution reactions .

- Backbone Structure : The former has a strained cyclopropane ring, whereas the latter contains a propene (alkene) chain. Cyclopropane’s ring strain (≈27 kcal/mol) may increase reactivity compared to the conjugated alkene system in the sulfonate, which is more stabilized .

1-Methylcyclopentanol (CAS 1462-03-9)

Functional Group and Reactivity :

- 1-Methylcyclopentanol is an alcohol (-OH) with a cyclopentane ring, contrasting sharply with the sulfinate group in this compound. Alcohols participate in hydrogen bonding and are commonly used as solvents or intermediates in oxidation reactions.

- The cyclopentane ring is less strained than cyclopropane, resulting in lower inherent reactivity .

General Comparison with Other Sulfinates

- Sodium Methanesulfinate (CAS 20276-88-4) : A simpler sulfinate lacking a cyclopropane ring. The absence of ring strain reduces its utility in strain-driven reactions compared to this compound.

- Sodium Cyclohexylsulfinate : Contains a larger cyclohexane ring, which is less strained than cyclopropane but may offer steric bulk for selective reactions.

Data Tables

Table 1: Structural and Chemical Properties

| Compound | CAS No. | Molecular Formula | Molecular Weight | Functional Group | Key Feature |

|---|---|---|---|---|---|

| This compound | N/A* | C₄H₇SO₂Na | ~150.16 g/mol | Sulfinate | Cyclopropane ring strain |

| Sodium 2-methylprop-2-ene-1-sulphonate | 1561-92-8 | C₄H₅SO₃Na | 164.13 g/mol | Sulfonate | Conjugated alkene |

| 1-Methylcyclopentanol | 1462-03-9 | C₆H₁₂O | 100.16 g/mol | Alcohol | Cyclopentane ring |

Q & A

Q. What are the standard synthetic pathways for Sodium 2-methylcyclopropylsulfinate, and how can purity be validated?

this compound is typically synthesized via sulfonation of 2-methylcyclopropane derivatives followed by neutralization with sodium hydroxide. Key steps include controlling reaction temperature (e.g., 0–5°C for sulfonation) and optimizing stoichiometry to avoid side reactions. Purity validation requires:

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

Stability studies should include:

- Environmental factors : Test degradation kinetics at 25°C (ambient), 4°C (refrigerated), and −20°C (long-term storage) over 30–90 days .

- Analytical endpoints : Monitor sulfinate decomposition via UV-Vis spectroscopy (absorbance at 260 nm) or ion chromatography for sulfate byproducts .

- Statistical rigor : Use triplicate samples and ANOVA to assess significance of degradation rates .

Advanced Research Questions

Q. What methodological challenges arise when studying this compound’s reactivity in nucleophilic substitution reactions, and how can they be mitigated?

Key challenges include:

- Competing pathways : The cyclopropane ring’s strain may lead to ring-opening side reactions. Mitigation involves:

Q. How can contradictory data on this compound’s solubility in polar aprotic solvents be resolved?

Discrepancies often stem from:

- Measurement variability : Standardize protocols (e.g., shake-flask method at 25°C) and report solvent water content (e.g., <50 ppm for DMSO) .

- Polymorphism : Characterize crystalline forms via PXRD and DSC to identify metastable phases affecting solubility .

- Data synthesis : Perform a systematic review (PICOT framework) to aggregate studies with comparable methodologies and exclude outliers .

Q. What advanced techniques are recommended for probing this compound’s role in radical-mediated reactions?

- EPR spectroscopy : Detect and quantify transient radical intermediates (e.g., sulfonyl radicals) during reactions .

- Isotopic labeling : Use -labeled analogs to trace sulfur transfer pathways via MS/MS fragmentation .

- Kinetic isotope effects (KIE) : Compare reaction rates with -cyclopropane derivatives to elucidate mechanism (e.g., stepwise vs. concerted) .

Methodological and Analytical Considerations

Q. How should researchers address reproducibility issues in synthesizing this compound derivatives?

- Protocol granularity : Document exact reagent grades (e.g., anhydrous NaSO vs. hydrated forms) and purification steps (e.g., column chromatography R values) .

- Machine-readable data : Share raw NMR/MS files in repositories (e.g., Zenodo) to enable independent validation .

- Interlab collaboration : Conduct round-robin trials to identify operator-dependent variables (e.g., stirring rate during crystallization) .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound’s biological assays?

- Non-linear regression : Fit data to Hill or Log-logistic models (e.g., IC calculations) using software like GraphPad Prism .

- Error propagation : Report confidence intervals (95% CI) for EC values derived from triplicate experiments .

- Meta-analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity (e.g., variations in cell lines) .

Data Presentation Guidelines

Table 1 : Recommended Analytical Techniques for this compound Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.